molecular formula C10H8F3IO2 B14795359 Methyl 5-iodo-2-(trifluoromethyl)phenylacetate

Methyl 5-iodo-2-(trifluoromethyl)phenylacetate

Cat. No.: B14795359
M. Wt: 344.07 g/mol
InChI Key: QBJASVALNAEXNI-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-(trifluoromethyl)phenylacetate: is an organic compound with the molecular formula C10H8F3IO2. It is a derivative of phenylacetate, characterized by the presence of iodine and trifluoromethyl groups on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-2-(trifluoromethyl)phenylacetate typically involves the iodination of a precursor compound, followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 5-iodo-2-(trifluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-(trifluoromethyl)phenylacetate depends on its specific application. In chemical reactions, the iodine and trifluoromethyl groups influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or synthetic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-iodo-5-(trifluoromethyl)phenylacetate
  • Methyl 4-iodo-2-(trifluoromethyl)phenylacetate
  • Methyl 3-iodo-2-(trifluoromethyl)phenylacetate

Uniqueness

Methyl 5-iodo-2-(trifluoromethyl)phenylacetate is unique due to the specific positioning of the iodine and trifluoromethyl groups on the aromatic ring. This positioning affects its chemical reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic applications .

Properties

Molecular Formula

C10H8F3IO2

Molecular Weight

344.07 g/mol

IUPAC Name

methyl 2-[5-iodo-2-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C10H8F3IO2/c1-16-9(15)5-6-4-7(14)2-3-8(6)10(11,12)13/h2-4H,5H2,1H3

InChI Key

QBJASVALNAEXNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)I)C(F)(F)F

Origin of Product

United States

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